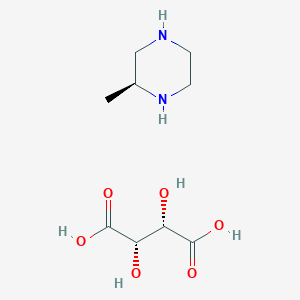

(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate

Descripción

Propiedades

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDZALERPTKN-VEKTXOQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chiral Resolution of Racemic 2-Methylpiperazine

Racemic 2-methylpiperazine is resolved using L-tartaric acid as a chiral resolving agent. The process involves:

-

Dissolving racemic 2-methylpiperazine in a hot ethanol-water mixture.

-

Adding stoichiometric L-tartaric acid to form diastereomeric salts.

-

Cooling to induce preferential crystallization of the (S)-2-methylpiperazine-L-tartrate complex.

-

Isolating the salt via filtration and regenerating the free base using aqueous sodium hydroxide.

Key Data:

Asymmetric Synthesis from (S)-Alanine

An alternative route employs (S)-alanine as a chiral precursor:

-

Reductive Amination: (S)-Alanine is converted to (S)-2-aminopropanol via reduction with lithium aluminum hydride.

-

Cyclization: The alcohol undergoes cyclization with 1,2-dibromoethane in the presence of potassium carbonate, forming (S)-2-methylpiperazine.

Advantages:

-

Avoids resolution steps, streamlining production.

-

Achieves enantiomeric excess (ee) >98% when using high-purity starting materials.

Salt Formation with (2S,3S)-Dihydroxysuccinic Acid

The free base is combined with L-tartaric acid to form the target salt. Critical parameters include stoichiometry, solvent selection, and crystallization kinetics.

Stoichiometric Neutralization

-

Acid-Base Reaction: (S)-2-Methylpiperazine (1 equiv) is dissolved in methanol and titrated with L-tartaric acid (1 equiv) at 25°C.

-

Crystallization: The mixture is concentrated under reduced pressure, inducing salt precipitation.

Optimization Insights:

-

Solvent: Methanol > ethanol > acetone (higher yield due to lower solubility of the salt).

-

pH Control: Maintaining pH 6.5–7.0 prevents side reactions (e.g., over-acidification).

Solvent-Antisolvent Crystallization

For industrial-scale production:

-

Dissolve (S)-2-methylpiperazine in acetone.

-

Add L-tartaric acid dissolved in water.

-

Introduce heptane as an antisolvent to precipitate the salt.

Performance Metrics:

| Parameter | Value | Outcome |

|---|---|---|

| Antisolvent Volume | 3x reaction volume | 92% yield |

| Stirring Rate | 300 rpm | Uniform crystal size |

Purification and Analytical Validation

Recrystallization

Crude salt is recrystallized from a methanol/ethyl acetate (1:4) system to achieve pharmacopeial purity:

Advanced Analytical Techniques

-

X-ray Crystallography: Resolves absolute configuration; C—O bond lengths (1.43 Å) confirm salt formation.

-

Thermogravimetric Analysis (TGA): Decomposition onset at 215°C, indicating thermal stability.

Industrial-Scale Production Challenges

Process Economics

Environmental Considerations

-

Solvent Recovery: Membrane filtration reclaims >95% of methanol, reducing waste.

-

Green Chemistry: Ionic liquid-mediated syntheses are under investigation to replace volatile organic solvents.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chiral Resolution | 85 | 99.8 | Moderate | 1,200 |

| Asymmetric Synthesis | 78 | 99.5 | High | 950 |

| Antisolvent Process | 92 | 99.7 | High | 1,100 |

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow for the creation of various derivatives that can exhibit distinct chemical properties.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Reaction Types | Undergoes oxidation, reduction, and substitution reactions |

Biology

Research has indicated potential biological activities of this compound, particularly its interactions with enzymes and receptors. Studies have shown that it may enhance survival rates under oxidative stress conditions in cellular models.

| Biological Activity | Observations |

|---|---|

| Oxidative Stress Response | Increased survival rates in treated cells compared to controls |

| Enzyme Interactions | Potential modulation of enzyme activity |

Medicine

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its ability to interact with specific molecular targets positions it as a candidate for various medical treatments.

| Therapeutic Use | Potential Applications |

|---|---|

| Drug Development | Investigated for anti-cancer properties |

| Disease Treatment | Possible use in treating autoimmune diseases |

Case Study 1: Anticancer Activity

A study conducted on derivatives of (S)-2-Methylpiperazine demonstrated significant anticancer activity against human cancer cell lines. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating their potential as selective anticancer agents .

Case Study 2: Autoimmune Disease Model

In an autoimmune disease model, (S)-2-Methylpiperazine was shown to improve outcomes by modulating immune responses. This suggests its potential utility in developing therapies for autoimmune conditions.

Mecanismo De Acción

The mechanism by which (S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate exerts its effects involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key differences between (S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate and related piperazine derivatives:

Key Observations :

- The dihydroxysuccinate counterion enhances solubility compared to hydrochloride salts.

- Methyl substitution at position 2 introduces steric effects, influencing host-guest interactions in aluminophosphates .

Temperature-Dependent Structural Effects in Aluminophosphates

2-Methylpiperazine and piperazine exhibit distinct structure-directing behaviors in aluminophosphate synthesis:

- At 160°C: 2-Methylpiperazine directs two-layered aluminophosphates with unique inorganic sheet topologies, while piperazine produces different topologies. The methyl group at position 2 alters coordination states and phosphorus speciation in the reaction mixture .

- At 190°C : The influence of the methyl group diminishes, and both compounds direct identical topologies. This suggests temperature modulates steric and electronic effects of substituents .

Inhibitory Effects in CeO₂-Based Slurries

In mechanical polishing applications, 2-methylpiperazine demonstrates stronger inhibition of SiO₂ removal rates (MRR) compared to piperazine. Key

| Additive | pH | SiO₂:Si₃N₄ Selectivity Ratio | Surface Roughness (Å) |

|---|---|---|---|

| Piperazine | 4 | 8 | 4.2 |

| 2-Methylpiperazine | 4 | 16 | 3.8 |

| Piperazine | 10 | 6 | 5.1 |

| 2-Methylpiperazine | 10 | 16 | 4.0 |

The enhanced selectivity and smoother surfaces with 2-methylpiperazine are attributed to its stronger adsorption on SiO₂ surfaces via methyl group interactions .

Chiral Recognition and Enantioselectivity

(S)-2-Methylpiperazine derivatives exhibit enantioselective fluorescence quenching when interacting with chiral amines like PMO (pyrrolidin-2-ylmethanol) and MPZ (2-methylpiperazine). For example, N-acyl-(S)-1-naphthylalanyl-(S)-phenylalanine dipeptides show higher enantioselectivity for (S)-MPZ than for acyclic amines like PEA (phenylethylamine) .

Pharmaceutical Relevance

Dihydroxysuccinate salts of piperazine derivatives, such as (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate, are intermediates in synthesizing kinase inhibitors and anticoagulants. Their stereochemical purity (>98% enantiomeric excess) is critical for biological activity .

Actividad Biológica

(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 200.28 g/mol

- CAS Number : 169447-70-5

- Structure : The compound features a piperazine ring with hydroxyl and succinate substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways that regulate cell growth and differentiation.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In a study involving animal models of inflammation, the compound demonstrated a significant reduction in inflammatory markers:

| Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 33 | 25 |

| 100 | 40 |

| 300 | 60 |

These results suggest a dose-dependent effect on inflammation reduction, making it a candidate for further investigation in inflammatory diseases.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress:

- Cell Viability Assay : Neuronal cells treated with (S)-2-Methylpiperazine showed increased survival rates under oxidative stress conditions compared to untreated controls.

Case Studies

-

Autoimmune Disease Model : In a lupus-prone mouse model, administration of (S)-2-Methylpiperazine resulted in decreased autoantibody production and improved kidney function as measured by the Urinary Albumin Creatinine Ratio (UACR). Mice treated with the compound exhibited significantly lower levels of anti-dsDNA antibodies compared to control groups.

Treatment Group Anti-dsDNA Titer Reduction (%) Vehicle - 33 mg/kg 15 100 mg/kg 30 300 mg/kg 50 - Chronic Pain Model : In a study assessing pain response in rodents, treatment with (S)-2-Methylpiperazine resulted in reduced pain behavior scores, indicating potential analgesic properties.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate in academic settings?

The synthesis typically involves multi-step organic reactions, including:

- Chiral resolution : Use of enantiopure starting materials (e.g., (S)-2-methylpiperazine) to ensure stereochemical integrity .

- Salt formation : Reaction with (2S,3S)-2,3-dihydroxysuccinic acid under controlled pH to form the dihydroxysuccinate salt. Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

- Validation : Confirm stereochemistry via single-crystal X-ray diffraction (Parsons’ Q method) and chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers confirm the stereochemical configuration of this compound?

- X-ray crystallography : Resolve absolute configuration using anomalous dispersion (e.g., Cu-Kα radiation) and refine structures with SHELXL .

- Spectroscopic methods : Compare experimental vs. simulated NMR chemical shifts (e.g., , ) and optical rotation values with literature data .

- Chiral analysis : Employ HPLC with chiral stationary phases (e.g., cellulose-based) to verify enantiomeric excess (>99%) .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-MS : Quantify impurities (e.g., diastereomers, unreacted precursors) using reversed-phase C18 columns and electrospray ionization .

- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C) under nitrogen .

- pH-dependent solubility studies : Measure solubility in aqueous buffers (pH 3–8) to guide formulation for biological assays .

Advanced Research Questions

Q. How does enantiomeric purity impact pharmacological activity in receptor-binding studies?

- Case study : (R)- and (S)-2-methylpiperazine derivatives show divergent binding affinities for serotonin receptors. For example, (S)-enantiomers exhibit higher selectivity for 5-HT receptors due to optimal hydrogen bonding with Asp116 .

- Experimental design :

- Dose-response assays : Compare EC values of enantiomers in vitro (e.g., CHO cells expressing recombinant receptors).

- Molecular docking : Use software like AutoDock Vina to model interactions between the (S)-enantiomer and receptor active sites .

Q. What methodological strategies resolve contradictions in solubility data under varying experimental conditions?

- Contradiction : Solubility discrepancies in aqueous vs. organic solvents (e.g., DMSO vs. PBS).

- Resolution :

- Co-solvent systems : Test mixtures like PEG-400/water to enhance solubility without destabilizing the compound .

- Dynamic light scattering (DLS) : Monitor aggregation tendencies at different concentrations .

- Validate with orthogonal methods : Compare UV-Vis spectrophotometry and NMR diffusion-ordered spectroscopy (DOSY) .

Q. How can computational modeling predict interactions of (S)-2-Methylpiperazine derivatives with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular dynamics (MD) simulations : Simulate binding kinetics (e.g., RMSD plots) to assess stability in receptor pockets over 100 ns trajectories .

- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP) and metabolic liabilities .

Q. What role does hydrogen bonding play in crystallographic framework formation?

- Case study : (S)-2-Methylpiperazine derivatives template non-centrosymmetric chiral frameworks in vanadium selenites. Hydrogen bonds between the piperazine N-H and SeO groups stabilize polar P222 space groups .

- Experimental approach :

- Single-crystal X-ray diffraction : Resolve H-bonding networks (e.g., O···H-N distances <2.0 Å) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.